

# JAB-3068 off-target effects in cancer cell lines

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## Compound of Interest

Compound Name: JAB-3068

Cat. No.: B10824661

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## JAB-3068 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, **JAB-3068**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **JAB-3068**?

A1: **JAB-3068** is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] By binding to a non-catalytic "tunnel" site, **JAB-3068** stabilizes SHP2 in an inactive conformation.[3][4] This prevents SHP2 from mediating signaling downstream of receptor tyrosine kinases (RTKs), primarily leading to the inhibition of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[5][6][7]

Q2: What is the most well-characterized off-target effect of **JAB-3068** and other allosteric SHP2 inhibitors?

A2: A significant off-target effect of **JAB-3068** and other similar allosteric SHP2 inhibitors is the inhibition of autophagy.[3][8] This occurs in a SHP2-independent manner and is attributed to the accumulation of these compounds in lysosomes.[3][8]

Q3: How does the off-target autophagy inhibition contribute to the anti-cancer activity of **JAB-3068**?

A3: The inhibition of autophagy can contribute to the anti-tumor activity of **JAB-3068**.<sup>[8]</sup> By blocking the late stage of autophagy, the drug can enhance cancer cell death, particularly in combination with the on-target inhibition of the MAPK pathway.<sup>[8]</sup> This dual mechanism can help overcome adaptive resistance to MAPK pathway inhibitors.<sup>[8]</sup>

Q4: Are there other potential off-target effects reported for SHP2 inhibitors?

A4: While a comprehensive off-target profile for **JAB-3068** is not publicly available, studies on other SHP2 inhibitors, particularly active-site inhibitors, have reported off-target effects on protein-tyrosine kinases such as the platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ).<sup>[9]</sup><sup>[10]</sup><sup>[11]</sup> It is crucial to consider the possibility of such off-target activities when interpreting experimental results.

Q5: Has the clinical development of **JAB-3068** been continued?

A5: No, the development of **JAB-3068** has been discontinued. Jacobio Pharmaceuticals has prioritized a second-generation SHP2 inhibitor, JAB-3312, which has demonstrated a better efficacy and safety profile.

## Troubleshooting Guides

Problem 1: Unexpectedly high levels of cytotoxicity observed in cancer cell lines at concentrations that minimally affect MAPK signaling.

- Possible Cause: This could be due to the off-target inhibition of autophagy by **JAB-3068**.<sup>[3]</sup><sup>[8]</sup> Autophagy is a critical survival mechanism for cancer cells, and its inhibition can lead to cell death independent of MAPK pathway suppression.
- Troubleshooting Steps:
  - Assess Autophagy Flux: Monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blotting. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
  - Rescue Experiment: To confirm that the cytotoxicity is due to autophagy inhibition, attempt to rescue the cells by overexpressing key autophagy-related genes (e.g., ATG5, ATG7) or

by using autophagy-inducing agents (note: this can be complex and may have confounding effects).

- Compare with other SHP2 inhibitors: If possible, compare the cytotoxic effects of **JAB-3068** with other SHP2 inhibitors that have different off-target autophagy inhibition potencies.

Problem 2: Discrepancy between in vitro enzymatic activity and cellular potency.

- Possible Cause: **JAB-3068** is an allosteric inhibitor, and its mechanism of action within a cellular context can be influenced by factors not present in a purified enzyme assay. Furthermore, off-target effects like autophagy inhibition can contribute to the overall cellular phenotype.<sup>[3][8]</sup>
- Troubleshooting Steps:
  - Cellular Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm that **JAB-3068** is binding to SHP2 within the cell.
  - Dose-Response Analysis of On-target vs. Off-target Effects: Conduct parallel dose-response experiments to measure the inhibition of ERK phosphorylation (on-target) and the accumulation of LC3-II (off-target). This will help to determine the concentration range at which each effect becomes prominent.

## Data Presentation

Table 1: On-Target vs. Off-Target Potency of **JAB-3068** and Other SHP2 Allosteric Inhibitors

Compound	On-Target: p-ERK Inhibition EC50 (nM)	Off-Target: Autophagy Inhibition EC50 (μM)
JAB-3068	~20	9.8
SHP099	483	10.6
TNO155	~20	94.3
RMC-4550	~20	30.2
IACS-13909	~20	1.4

Data extracted from a study by Geltzeiler et al., 2024.[3]

## Experimental Protocols

### 1. Western Blot Analysis for Autophagy Markers (LC3 and p62)

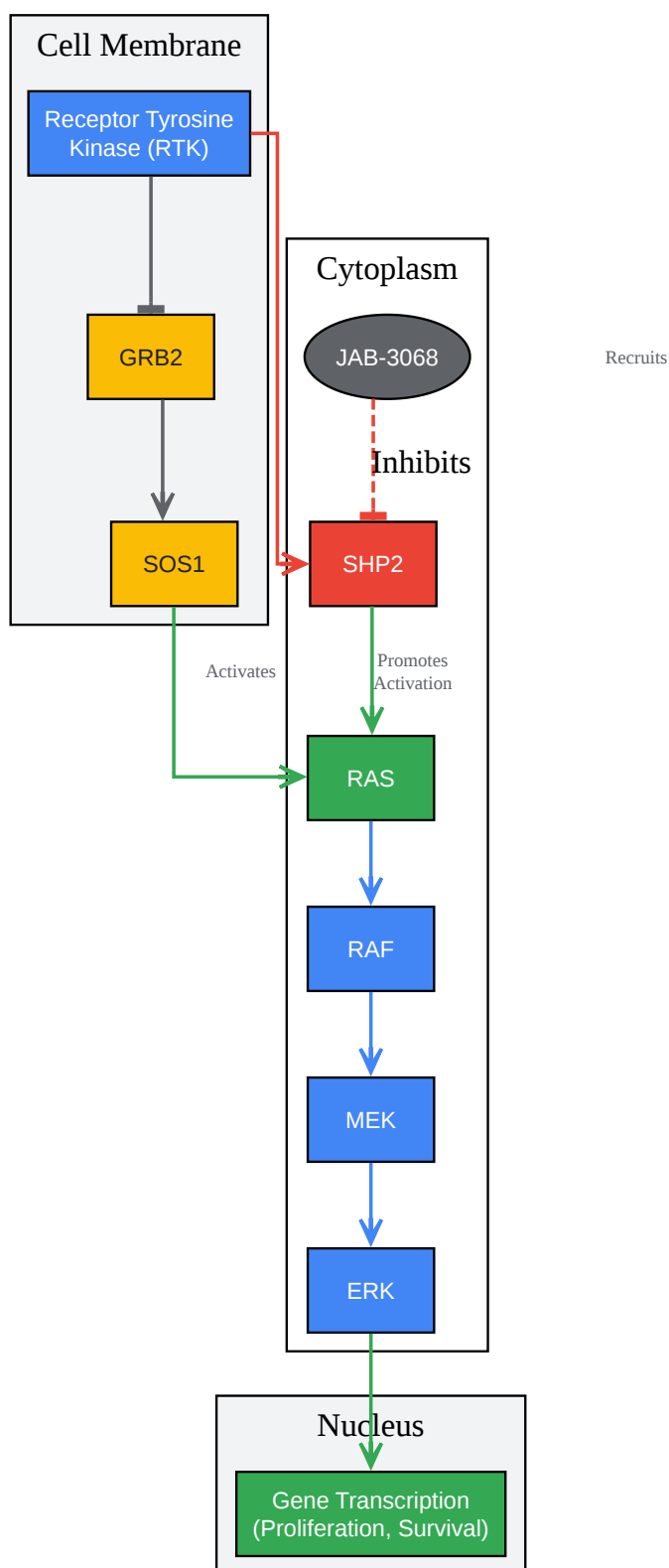
- Objective: To assess the inhibition of autophagic flux by monitoring the levels of LC3-II and p62.
- Methodology:
  - Cell Treatment: Plate cancer cells and treat with varying concentrations of **JAB-3068** for a specified time (e.g., 24 hours). Include a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine) and a vehicle control (e.g., DMSO).
  - Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  - SDS-PAGE and Western Blotting:
    - Load equal amounts of protein onto an SDS-PAGE gel.
    - Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH,  $\beta$ -actin) as a loading control.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 indicate inhibition of autophagy.

## 2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

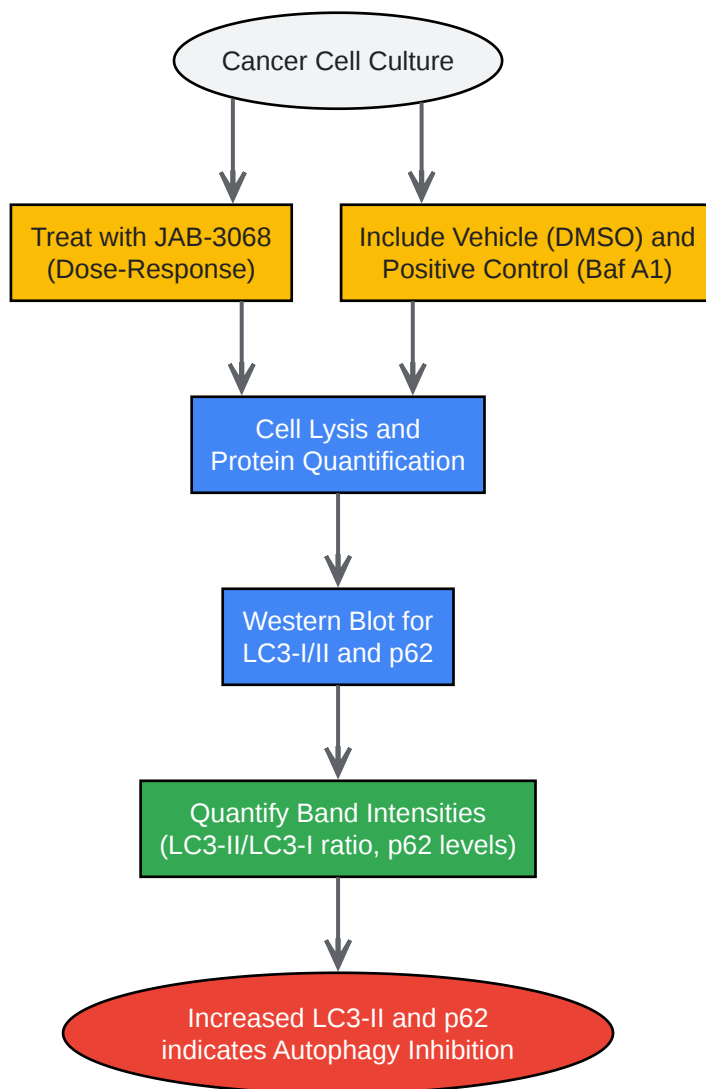
- Objective: To confirm the binding of **JAB-3068** to SHP2 in a cellular environment.
- Methodology:
  - Cell Treatment: Treat intact cells with **JAB-3068** or a vehicle control.
  - Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
  - Cell Lysis: Lyse the cells by freeze-thaw cycles.
  - Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
  - Protein Detection: Analyze the amount of soluble SHP2 remaining at each temperature by Western blotting or ELISA.
  - Data Analysis: The binding of **JAB-3068** to SHP2 is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.

## Mandatory Visualization



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Caption: On-target effect of **JAB-3068** on the SHP2-MAPK signaling pathway.



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Caption: Experimental workflow for assessing off-target autophagy inhibition.

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